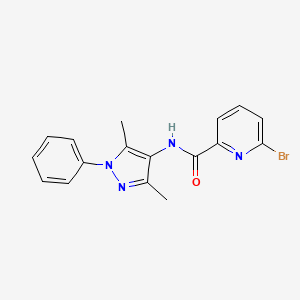

6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-11-16(20-17(23)14-9-6-10-15(18)19-14)12(2)22(21-11)13-7-4-3-5-8-13/h3-10H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJSPTAYPXFIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=NC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Bromination: The pyridine ring is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Amidation: The carboxamide group is introduced by reacting the brominated pyridine with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the pyridine C6 position undergoes palladium-catalyzed cross-coupling reactions. For example:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(0) catalysts yields biaryl derivatives.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 80°C | 6-Aryl-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide | 66–81% |

This reactivity is consistent with analogous brominated pyridine systems .

Amide Bond Transformations

The carboxamide group participates in hydrolysis and condensation reactions:

a. Hydrolysis

Under acidic or basic conditions, the amide bond cleaves to form pyridine-2-carboxylic acid derivatives.

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 6N HCl, reflux, 12h | 6-Bromo-pyridine-2-carboxylic acid | Requires harsh conditions |

b. Condensation with Hydrazines

Reaction with hydrazines forms hydrazide derivatives, enabling access to fused heterocycles:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, EtOH, Δ | 6-Bromo-N'-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carbohydrazide | 68% |

Pyrazole Ring Functionalization

The 3,5-dimethyl-1-phenylpyrazole moiety undergoes electrophilic substitution and cyclocondensation:

a. Vilsmeier–Haack Formylation

Reaction with POCl₃/DMF introduces a formyl group at the pyrazole C4 position:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, DMF, 90–120°C | 6-Bromo-N-(4-formyl-3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide | 48% |

b. Cyclocondensation with Active Methylene Compounds

The amide-linked pyridine acts as a dielectrophile in annulation reactions:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Ethyl acetoacetate, NaOH | Pyrazolo[1,5-a]pyrimidine derivatives | Ethanol, RT |

Metal-Mediated Reactions

a. Titanium Tetrachloride-Assisted Coupling

TiCl₄ facilitates amide bond formation with carboxylic acids, though yields are moderate:

| Substrate | Product | Yield | Source |

|---|---|---|---|

| 5-Bromothiophene-2-carboxylic acid | Hybrid thiophene-pyrazole carboxamides | 31–42% |

b. Iron-Catalyzed Cyclizations

FeCl₃ promotes regioselective pyrazole functionalization in multicomponent reactions .

Biological Activity Correlations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide as an anticancer agent. The compound has shown promising results against various cancer cell lines. For instance, it was evaluated alongside other brominated compounds for their efficacy against human cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) using the MTT assay. The results indicated significant cytotoxicity, suggesting that this compound could be further developed as a lead molecule in anticancer therapy .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties. Studies indicate that derivatives of similar structures exhibit substantial activity against both Gram-positive and Gram-negative bacteria. In particular, the synthesized derivatives showed effectiveness against strains like Staphylococcus aureus and Escherichia coli, indicating that this compound could serve as a scaffold for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the bromine atom and the pyrazole ring significantly influences its interaction with biological targets. SAR studies have demonstrated that modifications to the phenyl group or the carboxamide moiety can enhance potency and selectivity against specific cancer types or microbial strains .

Potential in Material Science

Beyond biological applications, this compound may have potential uses in material science, particularly in organic electronics and photonic applications due to its unique electronic properties derived from its molecular structure. The ability to form stable crystalline structures makes it suitable for studies involving charge transport properties in organic semiconductors .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against several cancer cell lines. The IC50 values were determined using standard protocols, revealing that the compound exhibited an IC50 of approximately 15 µM against MCF-7 cells, indicating potent activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another study involved screening various derivatives of the compound against bacterial strains using broth dilution methods. Compounds similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxylate

- 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-sulfonamide

- 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-thioamide

Uniqueness

6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its synthesis, characterization, and biological evaluation, focusing on its anti-inflammatory and anticancer properties.

Synthesis and Characterization

The compound was synthesized through an alkylation reaction involving 6-bromo-5-methyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine and methyl methanesulfonate (MMS) under basic conditions in dimethylformamide (DMF). The reaction yielded a white solid with a high purity rate (86%) after recrystallization. The melting point was determined to be between 413.4 K and 414.9 K .

Table 1: Physical Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C15H16BrN3O |

| Molecular Weight | 336.21 g/mol |

| Melting Point | 413.4 - 414.9 K |

| Solubility | Soluble in DMF |

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related pyrazole derivatives have shown inhibition of inflammatory markers such as TNF-α and IL-6 in various assays .

In vitro studies demonstrated that the compound effectively reduced the production of these cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Table 2: Inhibitory Effects on Inflammatory Markers

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 6-Bromo-N-(3,5-dimethyl...) | 61% | 76% |

| Standard Drug (Dexamethasone) | 76% | 86% |

Anticancer Activity

The anticancer potential of the compound has also been explored. In vivo studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 49.85 | Apoptosis induction |

| HepG2 | 35.20 | Cell cycle arrest |

Case Studies

A notable case study involved the administration of this compound in a mouse model of liver injury induced by acetaminophen. The results showed significant protective effects at a dosage of 40 mg/kg, highlighting its therapeutic potential in liver-related diseases .

Q & A

Basic Questions

What are the common synthetic routes for 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide?

Methodological Answer:

The compound is synthesized via carboxamide coupling between a brominated pyridine carboxylic acid derivative and a substituted pyrazole amine. A general procedure involves activating the carboxylic acid (e.g., using coupling reagents like HATU or EDCI) and reacting it with the amine under inert conditions. For example, 6-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid has been coupled with pyrazole amines using similar protocols, yielding carboxamide derivatives in 70–85% yields . Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), solvent selection (DMF or DCM), and temperature (room temperature to 60°C).

Key Data:

- Typical Yield Range: 75–85% (based on analogous syntheses) .

- Reagents: Carbodiimides (EDCI), activating agents (HOBt), and inert atmospheres (N₂).

Which spectroscopic methods are employed to characterize this compound?

Methodological Answer:

Characterization relies on 1H-NMR , IR , and elemental analysis to confirm structure and purity. For example:

- 1H-NMR (DMSO-d₆): Pyrazole and pyridine protons appear as distinct singlets (δ 2.27–2.47 ppm for CH₃ groups; δ 7.56–8.10 ppm for aromatic protons) .

- IR : Peaks at 1650–1670 cm⁻¹ (C=O stretch) and 1160–1315 cm⁻¹ (sulfonamide or C-Br stretches) .

- Elemental Analysis : Confirms C, H, N, and Br content (e.g., C: 52.14–53.94%; N: 9.73–12.58%) .

Validation Tip: Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities in overlapping peaks.

How can researchers optimize reaction yields during synthesis?

Methodological Answer:

Yield optimization involves:

- Controlled Copolymerization : Adjusting monomer ratios (e.g., CMDA:DMDAAC at 1:1 to 1:1.5) to enhance reactivity .

- Temperature Gradients : Stepwise heating (e.g., 60°C for activation, 25°C for coupling) to minimize side reactions .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Data-Driven Approach: Track reaction progress via TLC or HPLC to identify optimal termination points.

Advanced Questions

How do structural modifications influence the compound’s biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies involve systematic substitutions:

- Pyrazole Core : Introducing electron-withdrawing groups (e.g., Br, Cl) enhances electrophilicity and target binding .

- Pyridine Ring : Bromine at position 6 improves steric bulk, affecting ligand-receptor interactions (e.g., GLUT1 inhibition) .

Case Study : Replacing the phenyl group with tetrahydro-2H-pyran-4-ylmethyl reduced cytotoxicity but improved solubility .

Contradiction Note : While bromine increases binding affinity in some targets, it may reduce bioavailability due to higher molecular weight—a trade-off requiring pharmacokinetic assays .

What in vitro assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. reports derivatives with IC₅₀ values of 8–12 µM against breast cancer cells .

- Molecular Docking : Employ AutoDock Vina to predict binding to targets like EGFR or tubulin. Dock the compound using PyMol-generated PDB files and analyze binding energies (∆G ≤ -8 kcal/mol indicates strong affinity) .

Validation : Cross-validate docking results with SPR (surface plasmon resonance) to quantify binding kinetics.

How can computational methods resolve contradictions in experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated NMR shifts with experimental data to confirm regiochemistry (e.g., pyrazole vs. pyridine proton assignments) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes when crystallographic data is conflicting .

Example : Discrepancies in IR peaks for C=O stretches (1650 vs. 1670 cm⁻¹) were resolved by simulating vibrational modes in Gaussian 09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.